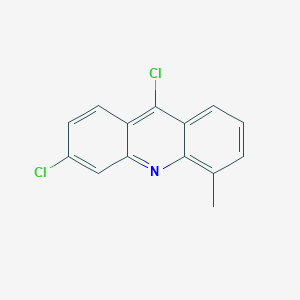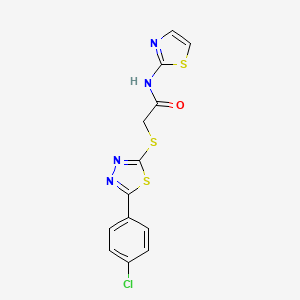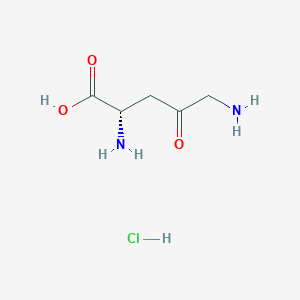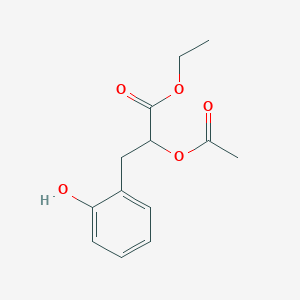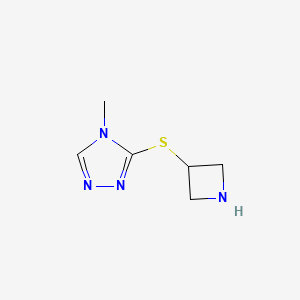
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU in acetonitrile at 65°C for 4 hours, yielding the desired product with a good yield .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective and scalable methods. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like triethylamine at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent in cancer research.
Medicine: Explored for its potential use in the development of new antibiotics and antiviral agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
(7S)-7-(azetidin-3-yl-thio)-7-deoxylincomycin: Exhibits antibacterial activity against resistant pathogens.
Uniqueness
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H10N4S |
|---|---|
分子量 |
170.24 g/mol |
IUPAC 名称 |
3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4S/c1-10-4-8-9-6(10)11-5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
InChI 键 |
GSNSCMSAESJFJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NN=C1SC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


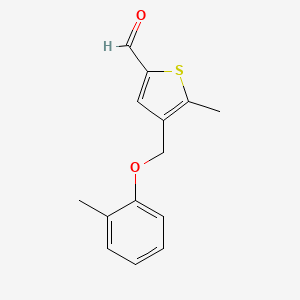
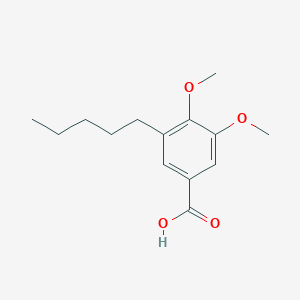
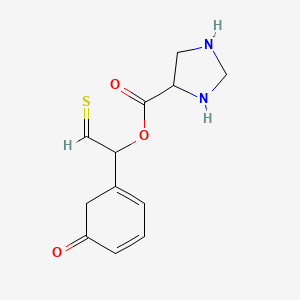
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
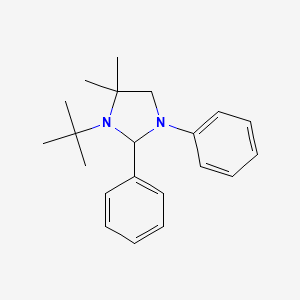
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
